Cas no 975-77-9 (6,10-Methanoindolo[3,2-b]quinolizine-11-carboxylicacid, 9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-, methyl ester,(6S,7R,9E,10R,11S,11aS)-)

6,10-Methanoindolo[3,2-b]quinolizine-11-carboxylicacid, 9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-, methyl ester,(6S,7R,9E,10R,11S,11aS)- structure
975-77-9 structure
Product Name:6,10-Methanoindolo[3,2-b]quinolizine-11-carboxylicacid, 9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-, methyl ester,(6S,7R,9E,10R,11S,11aS)-
N.o CAS:975-77-9
MF:C20H22N2O2
MW:322.400885105133
CID:809506
PubChem ID:44224213
Update Time:2025-04-19

6,10-Methanoindolo[3,2-b]quinolizine-11-carboxylicacid, 9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-, methyl ester,(6S,7R,9E,10R,11S,11aS)- Propriedades químicas e físicas

Nomes e Identificadores

    • 6,10-Methanoindolo[3,2-b]quinolizine-11-carboxylicacid, 9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-, methyl ester,(6S,7R,9E,10R,11S,11aS)-
    • (+)-Pericyclivine
    • Pericyclivine
    • Deformoakuammidine
    • Desformoakuammidin
    • Pericyclivin
    • sarpagan-17-oic acid methyl ester
    • NSC 91996
    • (16S)-Sarpagan-17-oic acid, methyl ester
    • [ "" ]
    • Sarpagan-17-oic acid, methyl ester, (16S)-
    • AKOS040753465
    • 975-77-9
    • DTXSID801268647
    • (6S,7R,10R,11S,11aS,E)-Methyl 9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-6,10-methanoindolo[3,2-b]quinolizine-11-carboxylate
    • Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
    • AKOS032948964
    • DA-66584
    • Inchi: 1S/C20H22N2O2/c1-3-11-10-22-16-9-14-12-6-4-5-7-15(12)21-19(14)17(22)8-13(11)18(16)20(23)24-2/h3-7,13,16-18,21H,8-10H2,1-2H3/b11-3-/t13-,16-,17-,18-/m0/s1
    • Chave InChI: VXRAIAAMNNTQES-RIVXQSEJSA-N
    • SMILES: O(C)C([C@H]1[C@@H]2/C(=C\C)/CN3[C@H](C4=C(C5C=CC=CC=5N4)C[C@H]31)C2)=O

Propriedades Computadas

  • Massa Exacta: 322.16800
  • Massa monoisotópica: 322.168127949g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 24
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 574
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.4
  • Superfície polar topológica: 45.3Ų

Propriedades Experimentais

  • Cor/Forma: Powder
  • PSA: 45.33000
  • LogP: 3.14260

6,10-Methanoindolo[3,2-b]quinolizine-11-carboxylicacid, 9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-, methyl ester,(6S,7R,9E,10R,11S,11aS)- Informações de segurança

  • Palavra de Sinal:Warning
  • Condição de armazenamento:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6,10-Methanoindolo[3,2-b]quinolizine-11-carboxylicacid, 9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-, methyl ester,(6S,7R,9E,10R,11S,11aS)- Literatura Relacionada

Fornecedores recomendados
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.